An In-depth Technical Guide on the Basic Properties of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
An In-depth Technical Guide on the Basic Properties of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes computed data with experimental findings for structurally analogous compounds to offer valuable insights for researchers. The guide includes a summary of physicochemical properties, detailed experimental protocols for key characterization assays, and a discussion of its potential biological significance based on related molecules.
Chemical Identity and Structure
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is functionalized with two chlorine atoms at positions 2 and 5, and an amino group at position 4. This amino group is further substituted with a 5-methyl-1H-pyrazol-3-yl moiety.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | PubChem |
| CAS Number | 543712-81-8 | Parchem[1] |
| Molecular Formula | C₈H₇Cl₂N₅ | PubChem |
| Molecular Weight | 244.08 g/mol | PubChem |
| Canonical SMILES | CC1=CC(=NN1)NC2=NC(=NC=C2Cl)Cl | PubChem |
| InChI Key | QXEYORGOYODCOD-UHFFFAOYSA-N | PubChem |
| Topological Polar Surface Area | 66.5 Ų | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Physicochemical Properties
Table 2: Physicochemical Data of Structurally Related Dichloropyrimidine Derivatives
| Compound | Melting Point (°C) | Solubility |
| 4-Amino-2,6-dichloropyrimidine | 258-267 | Slightly soluble in water |
| 2,5-Diamino-4,6-dichloropyrimidine | 188-191 (decomp) | Slightly soluble in DMSO, Methanol, Water[2] |
| 2-Amino-4,6-dichloropyrimidine | - | - |
| 2,5-Dichloropyrimidin-4-amine | - | - |
Data for related compounds are provided for estimation purposes and should be experimentally verified for the target compound.
Basicity and pKa
The basicity of the target molecule is influenced by the nitrogen atoms in the pyrimidine and pyrazole rings. Pyrimidine itself is a weak base, and the electron-withdrawing effects of the two chlorine atoms are expected to further reduce the basicity of the pyrimidine ring nitrogens. The amino linker and the pyrazole ring will also contribute to the overall basicity. Computational methods can be employed to estimate the pKa values of the different nitrogen atoms.[3]
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols that can be adapted for 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.
Determination of Melting Point
Methodology:
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A small, dry sample of the purified compound is loaded into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
Solubility Determination (Isothermal Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[1]
Methodology:
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Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
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Equilibration: The vial is agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered (e.g., using a 0.22 µm syringe filter) to remove any undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
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Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Synthesis and Characterization
General Characterization Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the synthesized compound.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Potential Biological Activity and Signaling Pathways
There is no direct evidence in the searched literature detailing the biological activity or signaling pathway involvement of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine. However, the structurally related compound, N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480), is a known potent inhibitor of Janus kinase 2 (Jak2), a key enzyme in the Jak/Stat signaling pathway.[4] This pathway is crucial for cell growth, differentiation, and immune response, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms and cancers.
Given the structural similarity, it is plausible that 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine could also exhibit activity as a kinase inhibitor, potentially targeting the Jak/Stat pathway or other related signaling cascades. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold is recognized as a privileged structure in the development of kinase inhibitors.[5] Further investigation is warranted to explore the biological targets and therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,5-Diamino-4,6-dichloropyrimidine CAS#: 55583-59-0 [m.chemicalbook.com]
- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
